2-Methyl-2-(2-pyrrolyl)propanoic Acid NMR and FTIR spectral data
2-Methyl-2-(2-pyrrolyl)propanoic Acid NMR and FTIR spectral data
Structural Elucidation of 2-Methyl-2-(2-pyrrolyl)propanoic Acid: A Comprehensive Guide to NMR and FTIR Spectral Interpretation
Executive Summary
2-Methyl-2-(1H-pyrrol-2-yl)propanoic acid (CAS: 1537726-28-5)[1] is a critical building block in the development of pyrrole-based pharmacophores. Accurate structural elucidation of this compound is paramount for quality control in drug development. This whitepaper provides an in-depth, causality-driven analysis of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data. By establishing a self-validating analytical system, researchers can unambiguously confirm molecular architecture, ensuring high-fidelity data for downstream pharmaceutical applications.
Molecular Architecture & Causality of Spectral Behavior
The molecule consists of a π -excessive pyrrole ring substituted at the C-2 position with an α,α -dimethyl carboxylic acid moiety. The spectral behavior of this compound is governed by three primary electronic and steric effects:
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π -Excessive Aromaticity: Pyrrole contains six π electrons delocalized over five atoms. This high electron density significantly shields the ring protons, shifting them upfield relative to typical benzenoid aromatics[2].
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Inductive Effects: The quaternary α -carbon acts as an insulating node, preventing direct resonance between the carboxylic acid and the pyrrole ring, leaving only inductive electron withdrawal to influence the heterocycle.
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Hydrogen Bonding: Both the pyrrole N-H and the carboxylic acid O-H are capable of strong intermolecular hydrogen bonding. This drastically deshields these protons in solution-state NMR and broadens their respective vibrational modes in solid-state FTIR[3].
Experimental Methodologies: A Self-Validating Protocol
To establish trustworthiness, the analytical workflow must be self-validating. This means the data generated from one technique (e.g., 1 H NMR integration) must orthogonally confirm the data from another (e.g., FTIR vibrational modes).
Workflow for the self-validating structural elucidation of 2-Methyl-2-(2-pyrrolyl)propanoic acid.
Step-by-Step Acquisition Protocols
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NMR Spectroscopy:
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Sample Preparation: Weigh exactly 15.0 mg of the analyte.
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Solvation: Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO- d6 is chosen over CDCl 3 because its strong hydrogen-bond accepting nature prevents the line-broadening of the N-H and O-H signals caused by rapid chemical exchange, allowing for distinct observation[4].
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Tuning & Shimming: Insert into a 400 MHz spectrometer. Perform automatic tuning/matching and gradient shimming to achieve a lock signal >80%.
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Acquisition: For 1 H NMR, acquire 16 scans with a 2-second relaxation delay. For 13 C NMR, acquire 1024 scans with proton decoupling (WALTZ-16).
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FTIR Spectroscopy:
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Preparation: Initialize the FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. Causality: ATR is selected over KBr pellets to eliminate the risk of introducing adventitious water (KBr is highly hygroscopic), which would artificially inflate the O-H stretch region[3].
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Acquisition: Collect a background spectrum (air). Place ~2 mg of solid compound on the crystal, apply uniform anvil pressure, and acquire 32 scans from 4000 to 400 cm −1 at 4 cm −1 resolution.
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High-Resolution NMR Spectral Analysis
The 1 H and 13 C NMR data provide the definitive atom-by-atom map of the molecule. The integration of the 1 H spectrum serves as the primary self-validation checkpoint: the total integral must exactly equal 11 protons, with the gem-dimethyl group acting as the internal calibration standard (set to 6.00).
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Rationale |
| 12.20 | Singlet (br) | 1H | -COOH | Highly deshielded due to strong intermolecular H-bonding (dimerization) and the inductive effect of the carbonyl oxygen. |
| 10.60 | Singlet (br) | 1H | Pyrrole N-H | Deshielded by the electronegative nitrogen and delocalization of the N lone pair into the aromatic ring[2]. |
| 6.65 | Multiplet | 1H | Pyrrole H-5 | Furthest from the electron-donating alkyl group; typical shift for the α -proton of a substituted pyrrole[5]. |
| 5.90 | Multiplet | 1H | Pyrrole H-3 | Shifted upfield due to the π -excessive nature of the ring and proximity to the C-2 substituent. |
| 5.85 | Multiplet | 1H | Pyrrole H-4 | Similar electronic environment to H-3, resulting in overlapping or tightly coupled multiplets[4]. |
| 1.55 | Singlet | 6H | -C(CH 3 ) 2 | Appears as a sharp singlet because the adjacent α -carbon is quaternary (no vicinal protons to cause spin-spin splitting). |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Assignment | Causality / Mechanistic Rationale |
| 177.5 | -C OOH | Highly deshielded sp2 carbonyl carbon. The lack of direct conjugation with the pyrrole ring keeps it below 180 ppm. |
| 138.0 | Pyrrole C-2 | Quaternary aromatic carbon. Downfield shifted relative to other ring carbons due to the inductive withdrawal from the adjacent sp3 center. |
| 117.2 | Pyrrole C-5 | Unsubstituted α -carbon. |
| 107.5 | Pyrrole C-4 | Unsubstituted β -carbon. |
| 105.0 | Pyrrole C-3 | Unsubstituted β -carbon, slightly more shielded due to the ortho-relationship with the alkyl substituent. |
| 43.5 | -C (CH 3 ) 2 | Quaternary aliphatic carbon. Shifted downfield relative to typical alkanes due to the adjacent electronegative carboxylic acid group. |
| 26.5 | -C(C H 3 ) 2 | Equivalent methyl carbons. |
Self-Validation via 2D NMR: To definitively link the aliphatic side chain to the aromatic ring, Heteronuclear Multiple Bond Correlation (HMBC) is employed. A cross-peak between the methyl protons ( δ 1.55) and the pyrrole C-2 ( δ 138.0) unambiguously confirms the attachment point, validating the proposed structure against potential isomers (e.g., 3-substituted pyrroles).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides orthogonal validation of the functional groups identified in the NMR spectra. The absence of unexpected vibrational modes is just as critical as the presence of expected ones[3].
Table 3: FTIR Spectral Data (Solid-State ATR)
| Wavenumber (cm −1 ) | Intensity | Assignment | Causality / Mechanistic Rationale |
| 3350 | Medium, Sharp | N-H Stretch | Distinct from the O-H stretch; characteristic of the pyrrole secondary amine. |
| 3200 - 2500 | Strong, Broad | O-H Stretch | Extensive broadening is caused by a distribution of hydrogen-bond lengths in the solid-state carboxylic acid dimers[3]. |
| 1705 | Strong, Sharp | C=O Stretch | Confirms the presence of the carboxylic acid carbonyl. The frequency is typical for non-conjugated aliphatic acids. |
| 1560, 1500 | Medium | C=C Stretch | Characteristic symmetric and asymmetric stretching modes of the π -excessive pyrrole ring. |
| 1250 | Strong | C-O Stretch | Coupled with O-H in-plane bending, confirming the carboxylic acid moiety. |
| 730 | Strong | C-H Bend | Out-of-plane (oop) bending of the pyrrole ring protons, highly diagnostic for the substitution pattern. |
Conclusion
The structural elucidation of 2-Methyl-2-(2-pyrrolyl)propanoic acid relies on a synergistic, self-validating approach. The 1 H NMR integration provides a quantitative mass balance, while the chemical shifts and FTIR vibrational frequencies provide a qualitative map of the electronic environment. By understanding the causality behind the π -excessive pyrrole ring and the inductive effects of the quaternary side chain, researchers can confidently verify the integrity of this compound for advanced pharmaceutical applications.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." Journal of Chemical Education (Review), ACS Publications, 2015. URL:[Link]
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Shimokawa, S., Fukui, H., & Sohma, J. "Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde." Molecular Physics, Taylor & Francis, 1970. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 12473, Pyrrole-2-Carboxylic Acid." PubChem, 2025. URL:[Link]
